molecular formula C10H13N3O4S B11797992 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde

Cat. No.: B11797992
M. Wt: 271.30 g/mol
InChI Key: CCAHUIVGDYJMGP-UHFFFAOYSA-N
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Description

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is a complex organic compound that features a piperazine ring substituted with a hydroxypyridinyl sulfonyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. These protected piperazines are then deprotected using PhSH followed by selective intramolecular cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The hydroxypyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carboxylic acid.

    Reduction: 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure.

    Hydroxypyridine derivatives: Compounds such as niacin and pyridoxine contain the hydroxypyridine moiety.

Uniqueness

4-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine-1-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

4-[(4-oxo-1H-pyridin-3-yl)sulfonyl]piperazine-1-carbaldehyde

InChI

InChI=1S/C10H13N3O4S/c14-8-12-3-5-13(6-4-12)18(16,17)10-7-11-2-1-9(10)15/h1-2,7-8H,3-6H2,(H,11,15)

InChI Key

CCAHUIVGDYJMGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C=O)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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